2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Overview
Description
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features both indole and benzodiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzodiazole compounds are also significant in medicinal chemistry due to their pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and others . For the specific compound , a multi-step synthesis might be required, starting with the preparation of the indole and benzodiazole precursors, followed by their coupling under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen atoms.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying the biological activities of indole and benzodiazole derivatives.
Medicine: Potential use in developing new drugs with antiviral, anti-inflammatory, or anticancer properties.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Such as tryptophan and serotonin, known for their biological activities.
Benzodiazole Derivatives: Known for their pharmacological properties.
Uniqueness
The uniqueness of 2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE lies in its combined structure, which may offer a unique profile of biological activities not seen in simpler indole or benzodiazole derivatives.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4,7-dimethoxy-1H-indol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-19-7-8-20(30-2)21-15(19)13-18(24-21)23(28)27-11-9-14(10-12-27)22-25-16-5-3-4-6-17(16)26-22/h3-8,13-14,24H,9-12H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQXSRFOSWQVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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